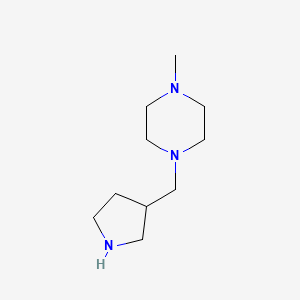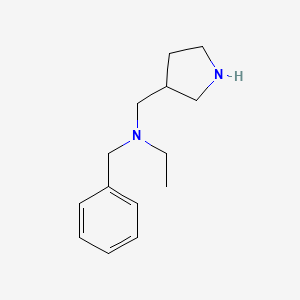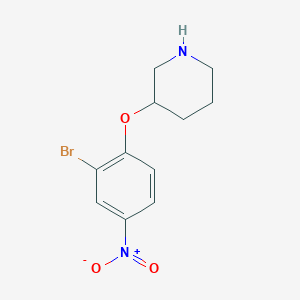
3-(2-Bromo-4-nitrophenoxy)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromo-4-nitrophenoxy)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the bromo and nitro groups on the phenoxy ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromo-4-nitrophenoxy)piperidine typically involves the following steps:
Nitration of 2-bromophenol: This step introduces the nitro group to the phenol ring. The reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Formation of 2-bromo-4-nitrophenol: The nitrated product is then isolated and purified.
Etherification: The 2-bromo-4-nitrophenol is reacted with piperidine in the presence of a base such as potassium carbonate to form this compound. This reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromo-4-nitrophenoxy)piperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Nucleophilic substitution: Formation of substituted phenoxy derivatives.
Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)piperidine.
Oxidation: Formation of piperidinone derivatives.
Scientific Research Applications
3-(2-Bromo-4-nitrophenoxy)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)piperidine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The nitro and bromo groups can influence the compound’s reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chloro-4-nitrophenoxy)piperidine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Bromo-4-aminophenoxy)piperidine: Similar structure but with an amino group instead of a nitro group.
Uniqueness
3-(2-Bromo-4-nitrophenoxy)piperidine is unique due to the presence of both bromo and nitro groups, which provide distinct reactivity patterns and potential applications compared to its analogs. The combination of these functional groups can enhance its utility in various chemical and biological processes.
Properties
IUPAC Name |
3-(2-bromo-4-nitrophenoxy)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c12-10-6-8(14(15)16)3-4-11(10)17-9-2-1-5-13-7-9/h3-4,6,9,13H,1-2,5,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFQZJJRSCGUHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Methyl-5-[(5-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid](/img/structure/B7868160.png)
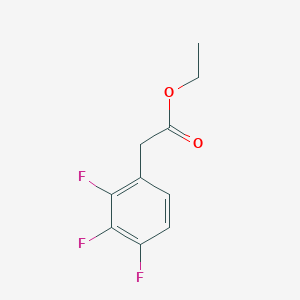
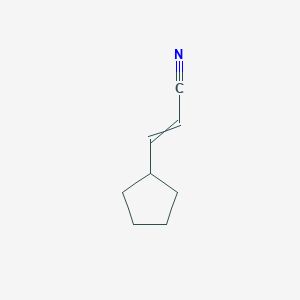
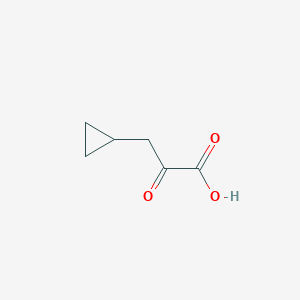

![1-[(6-Chloropyridazin-3-yl)-methylamino]propan-2-ol](/img/structure/B7868199.png)
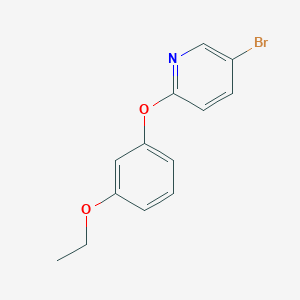
![Ethyl[(quinolin-4-yl)methyl]amine](/img/structure/B7868206.png)
![2-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)ethan-1-amine](/img/structure/B7868225.png)
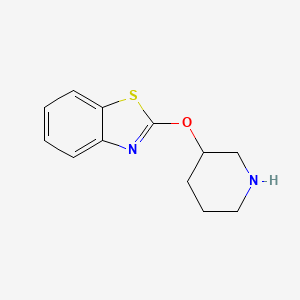
![3-[(3-Fluoro-2-nitrophenoxy)methyl]piperidine](/img/structure/B7868244.png)
![3-[(2-Bromo-4-nitrophenoxy)methyl]piperidine](/img/structure/B7868250.png)
